molecular formula C25H22N4O3S2 B2449568 N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 393571-63-6

N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2449568
CAS RN: 393571-63-6
M. Wt: 490.6
InChI Key: ZIKVNVHBMTUWRX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethoxyphenyl group, a thiadiazol group, a biphenyl group, and a carboxamide group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on its functional groups. For example, the carboxamide group might undergo hydrolysis, the thiadiazol group might participate in substitution reactions, and the ethoxyphenyl group might be involved in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the compound’s structure. These properties are often determined experimentally .

Scientific Research Applications

Anticancer Potential

The compound’s unique structure and functional groups make it a promising candidate for cancer research. Researchers have investigated its cytotoxic effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies suggest that this compound may interfere with cell proliferation pathways, making it a potential lead for developing novel anticancer agents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with certain receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for bioaccumulation. Without specific data for this compound, it’s difficult to provide a detailed analysis .

Future Directions

Future research could involve studying the compound’s properties, reactivity, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S2/c1-2-32-21-14-12-20(13-15-21)26-22(30)16-33-25-29-28-24(34-25)27-23(31)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKVNVHBMTUWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

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